7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
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Overview
Description
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine base linked to a bis(2-chloroethyl)amino group. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride typically involves the reaction of diethanolamine with thionyl chloride in the presence of a solvent such as chloroform. The reaction is carried out at low temperatures, typically below 0°C, to control the rate of addition and prevent side reactions . The mixture is then heated to reflux, and the solvent is removed under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride involves the introduction of alkyl radicals into DNA molecules. This cross-links guanine bases in DNA double-helix strands, preventing the strands from uncoiling and separating, which is necessary for DNA replication. As a result, the cells can no longer divide, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound used as an intermediate in chemical synthesis.
Cyclophosphamide: A similar compound with antineoplastic properties, used in cancer treatment.
Uniqueness
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride is unique due to its specific structure, which combines a purine base with a bis(2-chloroethyl)amino group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
65881-58-5 |
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Molecular Formula |
C13H20Cl3N5O2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
7-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C13H19Cl2N5O2.ClH/c1-17-11-10(12(21)18(2)13(17)22)20(9-16-11)8-7-19(5-3-14)6-4-15;/h9H,3-8H2,1-2H3;1H |
InChI Key |
OUBRBNYVQPFQNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCCl)CCCl.Cl |
Origin of Product |
United States |
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